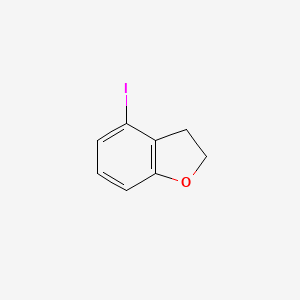
acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride” is known as hypochlorous acid. Hypochlorous acid is a weak, unstable acid with the chemical formula HOCl. It is a chlorine oxoacid and is the active form of chlorine in water. Hypochlorous acid is known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .
準備方法
Hypochlorous acid can be prepared through several methods:
Electrolysis of Brine: This method involves the electrolysis of a sodium chloride solution (brine) to produce chlorine gas, which is then dissolved in water to form hypochlorous acid.
Reaction of Chlorine with Water: Chlorine gas can be bubbled through water to produce hypochlorous acid. The reaction is as follows[ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{HCl} ]
Reaction of Bleach with Acid: Sodium hypochlorite (bleach) can react with a weak acid to produce hypochlorous acid. The reaction is as follows[ \text{NaOCl} + \text{HCl} \rightarrow \text{HOCl} + \text{NaCl} ]
化学反応の分析
Hypochlorous acid undergoes various chemical reactions, including:
Oxidation: Hypochlorous acid is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Hypochlorous acid can be reduced to chloride ions in the presence of reducing agents.
Substitution: Hypochlorous acid can react with organic compounds to form chlorinated derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Hypochlorous acid can oxidize sulfides to sulfoxides and sulfones.
Reduction: Reducing agents such as sodium thiosulfate can reduce hypochlorous acid to chloride ions.
Substitution: Hypochlorous acid can react with alkenes to form chlorohydrins.
科学的研究の応用
Hypochlorous acid has a wide range of scientific research applications, including:
Chemistry: Hypochlorous acid is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.
Biology: Hypochlorous acid is produced by neutrophils during the immune response and plays a role in the body’s defense against pathogens.
Medicine: Hypochlorous acid is used as a disinfectant in wound care and as a sanitizer in healthcare settings.
作用機序
The mechanism of action of hypochlorous acid involves its strong oxidizing properties. Hypochlorous acid can react with and oxidize various cellular components, including proteins, lipids, and nucleic acids. This leads to the disruption of cellular functions and the inactivation of pathogens. Hypochlorous acid targets and oxidizes thiol groups in proteins, leading to the formation of disulfide bonds and the inactivation of enzymes .
類似化合物との比較
Hypochlorous acid can be compared with other chlorine-based disinfectants, such as sodium hypochlorite and chlorine dioxide. While all three compounds are effective disinfectants, hypochlorous acid is unique in its ability to rapidly penetrate and inactivate pathogens due to its small molecular size and neutral charge. Similar compounds include:
Sodium Hypochlorite (NaOCl):
Chlorine Dioxide (ClO2): A powerful oxidizing agent used in water treatment and disinfection.
Hypochlorous acid stands out due to its high reactivity and effectiveness at low concentrations.
特性
IUPAC Name |
acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2.Na.H/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;;/h1,3-6,8-12H,2H2;1H3,(H,3,4);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQWAJDGOJLSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)









